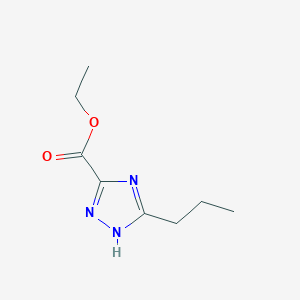

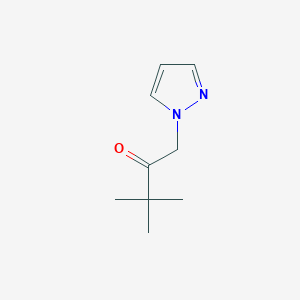

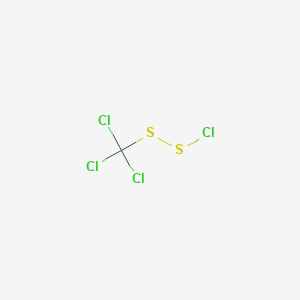

![molecular formula C12H7NO2 B3055529 5H-[1]苯并吡喃[3,4-b]吡啶-5-酮 CAS No. 65297-93-0](/img/structure/B3055529.png)

5H-[1]苯并吡喃[3,4-b]吡啶-5-酮

描述

5H-1Benzopyrano[3,4-b]pyridin-5-one, also known as flavone, is a naturally occurring bioactive compound widely distributed in plants. It has a linear formula of C12H9NO2 .

Synthesis Analysis

The synthesis of 5H-1Benzopyrano[3,4-b]pyridin-5-one has been achieved through various methods. One such method involves the von Pechmann reaction starting from 6-hydroxy-2,3-dihydrobenzofuran acetates plus 1-benzyl-3-ethoxycarbonylpiperidin-4-one and subsequent dehydrogenation .Molecular Structure Analysis

The molecular structure of 5H-1Benzopyrano[3,4-b]pyridin-5-one is characterized by a linear formula of C12H9NO2 . The molecular weight is 199.211 .Chemical Reactions Analysis

The chemical reactions involving 5H-1Benzopyrano[3,4-b]pyridin-5-one are complex and varied. For instance, it has been synthesized by the von Pechmann reaction starting from 6-hydroxy-2,3-dihydrobenzofuran acetates .Physical and Chemical Properties Analysis

The physical and chemical properties of 5H-1Benzopyrano[3,4-b]pyridin-5-one include a molecular weight of 199.211 and a linear formula of C12H9NO2 .科学研究应用

合成与结构分析

化合物 5H-[1]苯并吡喃[3,4-b]吡啶-5-酮一直是合成化学中感兴趣的主题。Girgis 等人。(2005 年)展示了一种通过 1-芳基-3-(2-羟苯基)-2-丙烯-1-酮与丙二腈反应来构建该化合物的方法,揭示了其分子结构和形成过程的见解 (Girgis, Hosni, & Kalmouch, 2005)。

光谱和分子性质

Inuzuka 和 Fujimoto (1979) 研究了 5H-[1]苯并吡喃[3,4-b]吡啶-5-酮衍生物的电子性质和吸收光谱。他们的研究为该化合物的互变异构和它在不同溶剂中的行为提供了至关重要的见解,提供了对其物理和化学性质的更深入理解 (Inuzuka & Fujimoto, 1979)。

新型衍生物和化学反应

还对 5H-[1]苯并吡喃[3,4-b]吡啶-5-酮的各种衍生物的合成进行了研究,探索了其在创造新化合物方面的潜力。例如,Connor 等人合成的 1,2,3,4-四氢-5H-[1]苯并吡喃[3,4-c]吡啶-5-酮。(1984 年)和对不同取代模式的探索展示了该化合物在有机化学中的多功能性和潜在应用 (Connor et al., 1984)。

光化学研究

Fujimoto 等人研究了 5H-[1]苯并吡喃[3,4-b]吡啶-5-酮及其甲基化衍生物的光化学行为。(1982 年)。他们对不同溶剂中的发射光谱和分子缔合的研究有助于更广泛地了解化合物在各种条件下的行为 (Fujimoto & Inuzuka, 1982)。

作用机制

Target of Action

Chromeno[3,4-b]pyridin-5-one, also known as DTXSID10495201 or 5H-1Benzopyrano[3,4-b]pyridin-5-one, is a complex organic compound with potential biological activity Compounds with similar structures have been reported to show remarkable activity against different types of cancer cell lines .

Mode of Action

It has been suggested that the compound may form a hydrogen bond with its targets . The formation of a hydrogen bond between the nitrogen atom of the benzopyranopyridine ring and the hydroxyl group of methanol was investigated . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the target’s function.

Result of Action

Compounds with similar structures have shown remarkable activity against different types of cancer cell lines . This suggests that Chromeno[3,4-b]pyridin-5-one may have potential anticancer effects.

生化分析

Biochemical Properties

Chromeno[3,4-b]pyridin-5-one derivatives have shown remarkable activity against different types of cancer cell lines . They interact with various enzymes and proteins, playing a significant role in biochemical reactions . For example, some compounds inhibit topoisomerases I and II .

Cellular Effects

The effects of Chromeno[3,4-b]pyridin-5-one on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has shown anticancer activities .

Molecular Mechanism

Chromeno[3,4-b]pyridin-5-one exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, some compounds inhibit topoisomerases I and II .

Metabolic Pathways

Chromeno[3,4-b]pyridin-5-one is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it could also affect metabolic flux or metabolite levels

属性

IUPAC Name |

chromeno[3,4-b]pyridin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO2/c14-12-11-9(5-3-7-13-11)8-4-1-2-6-10(8)15-12/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDNRMYZZOFXKBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C(=O)O2)N=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10495201 | |

| Record name | 5H-[1]Benzopyrano[3,4-b]pyridin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10495201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65297-93-0 | |

| Record name | 5H-[1]Benzopyrano[3,4-b]pyridin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10495201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

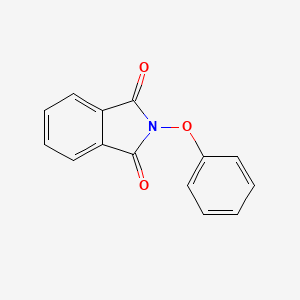

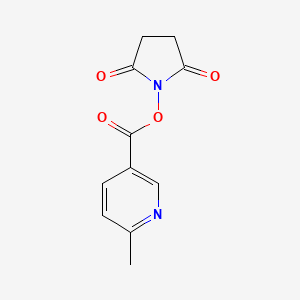

![Ethyl 2-oxo-2-[(1,3,5-trimethylpyrazol-4-yl)amino]acetate](/img/structure/B3055455.png)

![2,2'-Bithieno[3,2-b]thiophene](/img/structure/B3055458.png)